molecular formula C20H14BrN5Na2O8S2 B12725172 Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate CAS No. 93804-44-5

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate

Cat. No.: B12725172
CAS No.: 93804-44-5
M. Wt: 642.4 g/mol
InChI Key: MAJZSBCHNJHCQS-UHFFFAOYSA-L
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Description

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is a complex organic compound with the molecular formula C19H13BrN4Na2O7S2. It is known for its vibrant color and is often used as a dye in various industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate typically involves a multi-step process. The initial step includes the diazotization of an aromatic amine, followed by coupling with a naphthalene derivative. The reaction conditions often require acidic or basic environments to facilitate the formation of the azo bond .

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves strict control of temperature, pH, and reactant concentrations to optimize the reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted aromatic compounds, quinones, and amines, depending on the reaction conditions and reagents used .

Scientific Research Applications

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate has a wide range of applications in scientific research:

Mechanism of Action

The compound exerts its effects primarily through its ability to form stable complexes with various substrates. The azo group (-N=N-) plays a crucial role in the compound’s reactivity, allowing it to participate in various chemical reactions. The molecular targets and pathways involved include interactions with metal ions and proteins, which can lead to changes in their structure and function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Disodium 7-((2-((aminocarbonyl)amino)-4-((2-bromo-1-oxoallyl)amino)phenyl)azo)naphthalene-1,3-disulphonate is unique due to its specific substitution pattern on the naphthalene ring, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific dye characteristics .

Properties

CAS No.

93804-44-5

Molecular Formula

C20H14BrN5Na2O8S2

Molecular Weight

642.4 g/mol

IUPAC Name

disodium;7-[[4-(2-bromoprop-2-enoylamino)-2-(carbamoylamino)phenyl]diazenyl]naphthalene-1,3-disulfonate

InChI

InChI=1S/C20H16BrN5O8S2.2Na/c1-10(21)19(27)23-12-4-5-16(17(8-12)24-20(22)28)26-25-13-3-2-11-6-14(35(29,30)31)9-18(15(11)7-13)36(32,33)34;;/h2-9H,1H2,(H,23,27)(H3,22,24,28)(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2

InChI Key

MAJZSBCHNJHCQS-UHFFFAOYSA-L

Canonical SMILES

C=C(C(=O)NC1=CC(=C(C=C1)N=NC2=CC3=C(C=C(C=C3C=C2)S(=O)(=O)[O-])S(=O)(=O)[O-])NC(=O)N)Br.[Na+].[Na+]

Origin of Product

United States

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